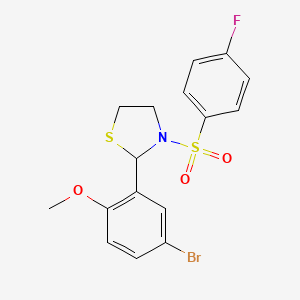
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine (BFT) is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has also been shown to inhibit the activity of HDAC enzymes, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, improvement of insulin sensitivity and glucose uptake, and protection against oxidative stress and inflammation-induced neuronal damage. 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has also been shown to induce cell cycle arrest and apoptosis in cancer cells and to regulate the expression of genes involved in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and diabetes, and the exploration of its neuroprotective effects. Further studies are also needed to fully understand the mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine and to determine its potential toxicity and side effects.
Conclusion:
In conclusion, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields. 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine as a therapeutic agent and to determine its toxicity and side effects.
Métodos De Síntesis
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine can be synthesized through various methods, including the reaction of 5-bromo-2-methoxybenzaldehyde with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction with thiosemicarbazide in ethanol. Another method involves the reaction of 5-bromo-2-methoxybenzaldehyde with 4-fluorobenzenesulfonyl chloride in the presence of potassium carbonate, followed by the reaction with thiosemicarbazide in ethanol. Both methods yield 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine in good yields and purity.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been studied for its potential applications in various fields, including cancer research, diabetes treatment, and neuroprotection. In cancer research, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes treatment, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to improve insulin sensitivity and glucose uptake in adipocytes. In neuroprotection, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to protect against oxidative stress and inflammation-induced neuronal damage.
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-fluorophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO3S2/c1-22-15-7-2-11(17)10-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWFEDRIPPAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

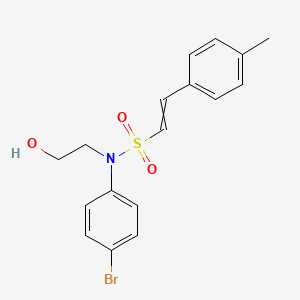
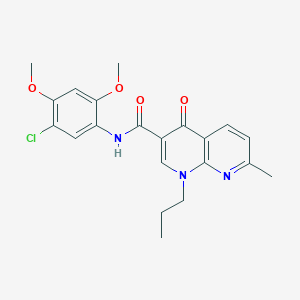
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2679459.png)
![(E)-4-(Dimethylamino)-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-enamide](/img/structure/B2679460.png)
![(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone](/img/structure/B2679461.png)


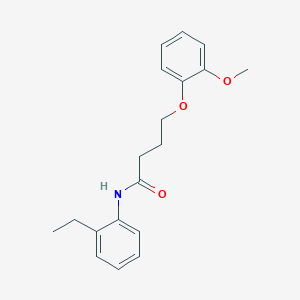
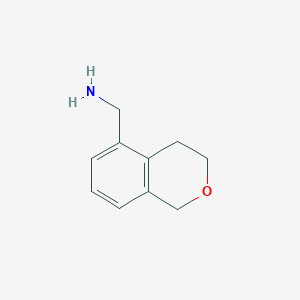
![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)
![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)